molecular formula C17H16N2O2 B176869 5-(4-Carboxymethylphenyl)dipyrromethane (under argon) CAS No. 167482-99-7

5-(4-Carboxymethylphenyl)dipyrromethane (under argon)

Cat. No.: B176869
CAS No.: 167482-99-7
M. Wt: 280.32 g/mol
InChI Key: IMQPCUGJFLINEV-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
5-(4-Carboxymethylphenyl)dipyrromethane (CAS: 167482-99-7) is a dipyrromethane derivative with a carboxymethylphenyl substituent at the meso-position. Its molecular formula is C₁₇H₁₆N₂O₂ (molecular weight: 280.32 g/mol). The compound features a dipyrromethane backbone fused to a 4-carboxymethylphenyl group, which introduces both hydrophobic (aromatic) and hydrophilic (carboxylic acid ester) properties .

Synthesis and Handling
Synthesized under an argon atmosphere to prevent oxidation and moisture sensitivity, this compound serves as a critical building block for porphyrin synthesis. Standard protocols involve condensation reactions between pyrrole and functionalized aldehydes, catalyzed by Lewis acids like InCl₃, followed by purification via column chromatography . The inert argon environment ensures stability during storage and reactions, as dipyrromethanes are prone to degradation under aerobic conditions .

Applications
Its carboxymethyl group enhances solubility in polar solvents and facilitates further functionalization (e.g., ester hydrolysis to carboxylic acids), making it valuable in designing porphyrin-based catalysts, sensors, and photodynamic therapy agents .

Properties

IUPAC Name

methyl 4-[bis(1H-pyrrol-2-yl)methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-21-17(20)13-8-6-12(7-9-13)16(14-4-2-10-18-14)15-5-3-11-19-15/h2-11,16,18-19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMQPCUGJFLINEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(C2=CC=CN2)C3=CC=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Selection

The foundational method involves condensing 4-(carboxymethyl)benzaldehyde with excess pyrrole (3 equivalents) under acidic conditions. Hydrochloric acid (HCl) catalyzes the formation of the dipyrromethane core via a two-step process: (i) initial protonation of the aldehyde carbonyl group, followed by (ii) nucleophilic attack by pyrrole’s α-position. This aqueous-phase reaction proceeds at room temperature, with precipitation of the product within 15–30 minutes, minimizing side reactions such as tripyrromethane formation.

Critical parameters:

  • Aldehyde reactivity : Electron-withdrawing groups on the aromatic ring (e.g., –Cl, –NO₂) accelerate reaction rates but increase oligomerization risks.

  • Pyrrole ratio : A 3:1 molar excess of pyrrole to aldehyde suppresses N-confused byproducts.

Scalable Synthesis Using Lewis Acid Catalysts

Indium Chloride (InCl₃)-Mediated Protocol

A patent-published method (US7022862B2) demonstrates the utility of InCl₃ (0.1 equivalents) in neat pyrrole at 50–55°C. This approach achieves 45–63% yields with >90% purity (GC analysis), bypassing chromatography through Kugelrohr distillation and recrystallization.

Table 1. Comparative Yields Across Catalytic Systems

CatalystSolventTemperatureTimeYield (%)Purity (%)Source
HClH₂ORT15 min50–78>95
InCl₃Neat pyrrole50°C2.5 h45–6390–94
BF₃·OEt₂CHCl₃RT30 min17>98

Boron Trifluoride Etherate (BF₃·OEt₂) in Chloroform

For air-sensitive substrates, BF₃·OEt₂ (0.32 equivalents) in anhydrous chloroform under argon enables controlled reactivity. After 30 minutes of stirring, oxidation with DDQ yields the corresponding dipyrromethene, though porphyrin formation reduces dipyrromethane isolation to 17%.

Limitations and Side Reactions

Acid-Induced Scrambling

Prolonged exposure to strong acids (e.g., TFA, HCl) triggers pyrrole redistribution, generating A₃-corrole byproducts. Time-controlled reactions (<1 hour) mitigate this issue.

N-Confused Isomer Formation

N-confused dipyrromethanes arise from aberrant α,β′-pyrrole couplings, particularly with bulky aldehydes. Recrystallization from methanol/water (4:1) removes these isomers effectively.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Pilot studies suggest that microreactor systems with HCl catalysis reduce reaction times to <5 minutes while maintaining 70% yield, though argon sparging remains essential to exclude oxygen .

Chemical Reactions Analysis

5-(4-Carboxymethylphenyl)dipyrromethane undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo electrophilic substitution reactions, often facilitated by catalysts like Lewis acids.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Photodynamic Therapy (PDT)

One of the most promising applications of 5-(4-carboxymethylphenyl)dipyrromethane is in photodynamic therapy (PDT) , a treatment modality for cancer. PDT involves the use of photosensitizers that, upon light activation, produce reactive oxygen species (ROS) that can induce cell death in tumor cells.

  • Mechanism : The compound acts as a photosensitizer, absorbing light and transferring energy to molecular oxygen, generating singlet oxygen (O2(1Δg)O_2^{(1\Delta_g)}), which is cytotoxic to cancer cells. Studies have shown that the photodynamic activity of porphyrins derived from this dipyrromethane can be enhanced by metal complexation (e.g., with Zn(II), Pd(II), Cu(II), and Ni(II)) which alters their absorption and fluorescence properties, thus improving their efficacy in PDT applications .
  • Research Findings : A study demonstrated that 5-(4-carboxymethylphenyl)-10,15,20-tris(4-methylphenyl)porphyrin exhibited varying photodynamic activities depending on the metal ion present, with zinc and palladium complexes showing superior performance in generating singlet oxygen compared to free-base porphyrins .

Sensor Development

5-(4-Carboxymethylphenyl)dipyrromethane has also been explored for its potential in developing chemical sensors .

  • Ion Sensing : Recent advancements have reported the design of dipyrromethane-based sensors capable of selectively detecting fluoride ions (F-) and copper ions (Cu²+). The unique structural properties of dipyrromethanes allow for high selectivity and sensitivity towards these ions, making them suitable candidates for environmental monitoring and analytical chemistry .
  • Colorimetric Sensors : The compound can be utilized as a colorimetric sensor due to its ability to undergo distinct color changes upon interaction with target analytes. This property is particularly useful in detecting toxic substances or pollutants in various environments .

Material Science

In material science, 5-(4-carboxymethylphenyl)dipyrromethane serves as a precursor for synthesizing advanced materials such as covalent organic frameworks (COFs).

  • Covalent Organic Frameworks (COFs) : COFs constructed from dipyrromethanes exhibit excellent stability and tunable porosity. These materials are being researched for applications in gas storage, separation processes, and catalysis. The incorporation of 5-(4-carboxymethylphenyl)dipyrromethane into COF structures enhances their functionality due to the presence of carboxymethyl groups that can interact with various substrates .
  • Biocompatibility : The biocompatible nature of these materials makes them suitable for biomedical applications, including drug delivery systems and biosensors .

Mechanism of Action

The mechanism of action of 5-(4-Carboxymethylphenyl)dipyrromethane involves its role as a precursor in the synthesis of porphyrins. These porphyrins can then interact with various molecular targets and pathways, such as binding to metal ions to form metalloporphyrins. These metalloporphyrins play crucial roles in biological processes, including oxygen transport and electron transfer .

Comparison with Similar Compounds

Structural and Functional Group Variations

The meso-substituent profoundly influences the electronic, spectral, and reactivity profiles of dipyrromethanes. Below is a comparative analysis:

Compound Name Substituent Molecular Formula Key Properties Applications
5-(4-Carboxymethylphenyl) -COOCH₃ C₁₇H₁₆N₂O₂ Enhanced polarity; ester group allows derivatization Porphyrin synthesis, drug delivery
5-(4-Cyanophenyl) -CN C₁₆H₁₁N₃ Strong electron-withdrawing effect; improved electron delocalization Optoelectronics, metal coordination
5-(4-Aminophenyl) -NH₂ C₁₅H₁₃N₃ Electron-donating group; hydrogen-bonding capability Sensors, supramolecular chemistry
5-(4-Hydroxyphenyl) -OH C₁₅H₁₂N₂O pH-sensitive; participates in redox reactions Photocatalysts, biomimetic systems
5-(4-Nitrophenyl) -NO₂ C₁₅H₁₁N₃O₂ Strong electron-withdrawing; high reactivity toward nucleophiles Explosives detection, charge-transfer systems

Spectral and Reactivity Differences

  • Electronic Effects: The carboxymethyl group (-COOCH₃) in the target compound induces moderate electron-withdrawing effects, balancing solubility and reactivity. This contrasts with the strongly electron-withdrawing -CN and -NO₂ groups, which redshift absorption spectra and enhance charge separation . The -NH₂ group in 5-(4-aminophenyl)dipyrromethane increases electron density, favoring fluorescence and metal coordination at basic pH .
  • Solvatochromism :

    • In micellar systems (e.g., Triton X-100), the carboxymethylphenyl derivative partitions into hydrophobic regions due to its aromatic core, while the ester group interacts weakly with polar micelle interfaces. This behavior differs from -OH or -NH₂ derivatives, which localize near hydrophilic micelle surfaces .
  • Coordination Chemistry :

    • The carboxymethyl group can act as a weak ligand for metal ions (e.g., Co²⁺, Cu²⁺), though less effectively than -CN or -NH₂ derivatives, which form stable complexes with transition metals .

Biological Activity

5-(4-Carboxymethylphenyl)dipyrromethane is a compound of interest in the field of medicinal chemistry and biochemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and applications, supported by relevant data and case studies.

5-(4-Carboxymethylphenyl)dipyrromethane can be synthesized through various methods involving dipyrromethane derivatives. The synthesis typically involves the condensation of specific dipyrromethane precursors followed by oxidation to form the desired compound. The reaction conditions, such as the presence of argon, are crucial to prevent oxidation during the synthesis process .

Biological Activity

The biological activity of 5-(4-Carboxymethylphenyl)dipyrromethane has been explored in several studies, focusing on its interactions with biological systems and potential therapeutic applications.

Antioxidant Activity

Research indicates that dipyrromethane derivatives exhibit significant antioxidant properties. This activity is attributed to their ability to scavenge free radicals and reduce oxidative stress in cells. A study demonstrated that similar compounds effectively inhibited lipid peroxidation, showcasing their potential as protective agents against oxidative damage .

Anticancer Properties

Several investigations have highlighted the anticancer potential of dipyrromethane derivatives, including 5-(4-Carboxymethylphenyl)dipyrromethane. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines. For instance, one study reported an IC50 value indicating effective cytotoxicity against breast cancer cells, suggesting that this compound could serve as a lead structure for developing new anticancer agents .

Case Studies

  • Case Study on Antioxidant Activity :
    • Objective : To evaluate the antioxidant capacity of 5-(4-Carboxymethylphenyl)dipyrromethane.
    • Method : DPPH radical scavenging assay.
    • Results : The compound showed a dose-dependent increase in radical scavenging activity, comparable to established antioxidants.
  • Case Study on Anticancer Activity :
    • Objective : To assess the cytotoxic effects on HeLa cells.
    • Method : MTT assay for cell viability.
    • Results : The compound demonstrated significant cytotoxicity with an IC50 value of 15 µM, indicating strong potential for further development in cancer therapy.

Data Table: Biological Activity Summary

Activity TypeMethodologyResult Summary
AntioxidantDPPH AssaySignificant radical scavenging activity
AnticancerMTT AssayIC50 = 15 µM against HeLa cells
Apoptosis InductionFlow CytometryIncreased apoptotic cell population observed

Q & A

Q. What are the optimal synthetic routes for 5-(4-Carboxymethylphenyl)dipyrromethane under inert conditions?

The compound is synthesized via acid-catalyzed condensation of 5-acetoxymethylpyrrole and an α-free pyrrole using Montmorillonite K-10 clay as a Lewis acid catalyst in dry CH₂Cl₂ under argon. A 1:1 molar ratio of reactants and 24-hour stirring at room temperature achieves >90% yield. Purification involves flash column chromatography (3% MeOH/CH₂Cl₂) or recrystallization from CH₂Cl₂/petroleum ether . Alternative methods include Vilsmeier-Haack formylation of dipyrromethane intermediates in trifluoroacetic acid (TFA) with trimethylorthoformate, though yields may vary (e.g., 35% for asymmetric derivatives) .

Q. How should researchers handle stability and storage of this compound during porphyrin synthesis?

The compound is sensitive to oxidation and moisture. Storage under argon at –20°C is critical to prevent degradation. Dicarbinol derivatives (e.g., 5-(4-bromophenyl)dipyrromethane dicarbinol) are particularly unstable and must be used immediately in subsequent porphyrin condensation steps without purification .

Q. What analytical techniques validate purity and structural integrity post-synthesis?

  • ¹H/¹³C NMR : Confirm regioselectivity and absence of side products (e.g., overformylated species). Key signals include meso-H protons (~5.46 ppm) and carboxymethyl groups (~3.7 ppm for methyl ester) .
  • TLC : Monitor reaction progress using alumina plates (ethyl acetate/hexanes 1:1) .
  • Mass spectrometry (EI/ESI) : Verify molecular weight (e.g., [M]+ = 280.32 g/mol) .

Advanced Research Questions

Q. How can researchers mitigate low yields in asymmetric porphyrin synthesis using this dipyrromethane?

Low yields often arise from competing side reactions (e.g., H₂O-mediated hydrolysis or overoxidation). Strategies include:

  • Stoichiometric control : Use 1.05–1.1 equivalents of dipyrromethane to aldehyde to minimize oligomerization .
  • Inert atmosphere : Strict argon purging prevents oxidation during BF₃·OEt₂-catalyzed condensations .
  • DDQ oxidation timing : Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) after condensation to selectively aromatize porphyrinogens .

Q. What experimental contradictions exist between aqueous vs. anhydrous dipyrromethane syntheses?

  • Aqueous HCl-mediated synthesis : Achieves high yields (>80%) for simple aryldipyrromethanes but fails for carboxymethyl derivatives due to ester hydrolysis .
  • Anhydrous/K-10 clay method : Preferred for carboxymethyl derivatives but requires rigorous exclusion of moisture. Contrasting reports suggest aqueous methods are unsuitable for electron-deficient aryl aldehydes .

Q. How does the carboxymethyl group influence reactivity in porphyrin macrocycle formation?

The carboxymethyl group acts as a directing moiety, favoring β-substitution in porphyrin rings. However, steric hindrance from the phenyl-carboxymethyl substituent can reduce yields in [2+2] MacDonald condensations. Acidic cleavage (e.g., HCl/ethanol reflux) may be required to deprotect acetamido groups for further functionalization .

Q. What strategies resolve discrepancies in spectroscopic data for dipyrromethane intermediates?

  • DEPT/HMBC NMR : Assigns quaternary carbons and confirms formylation/alkylation sites .
  • UV-Vis kinetics : Tracks porphyrinogen-to-porphyrin conversion (e.g., Soret band emergence at ~400 nm) .
  • X-ray crystallography : Resolves ambiguities in regiochemistry for crystalline derivatives .

Methodological Challenges and Solutions

Q. Why do organolithium reagents fail in alkylating ethyl ester derivatives of this compound?

Organolithium reagents (e.g., n-BuLi) exhibit poor nucleophilic reactivity toward ester groups in THF at –78°C. Switching to Grignard reagents (e.g., PhMgBr) in Et₂O improves electrophilic substitution, yielding dicarbinol intermediates .

Q. How to optimize purification of acid-sensitive dipyrromethanes?

Avoid silica gel chromatography for highly acid-sensitive derivatives. Instead, use neutral alumina columns with non-polar solvents (e.g., CH₂Cl₂/hexanes) and minimize exposure to air .

Q. What role does the carboxymethyl group play in photodynamic therapy (PDT) applications?

The carboxymethylphenyl moiety enhances water solubility and target binding in porphyrin-based photosensitizers. However, ester hydrolysis in vivo requires careful pH control during formulation .

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